REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])([O-])=O.[H][H].Cl.[Cl:15][Sn]Cl>O.[Cr].[Co].[Pd].C(O)CC>[ClH:15].[NH2:1][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11] |f:5.6,9.10|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)O)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr].[Co]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling coil
|
Type
|
ADDITION
|
Details
|
The sealed reactor is charged with 50 psi of H2
|
Type
|
CUSTOM
|
Details
|
is brought to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained between 40° C.-50° C. during the course of the reaction
|
Type
|
TEMPERATURE
|
Details
|
H2 pressure is maintained at about atmospheric pressure during the reaction
|
Type
|
CUSTOM
|
Details
|
The crude product with the catalyst is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration
|
Type
|
ADDITION
|
Details
|
H2O (100-300 mL) is added to the filtrate along with 500 mL of HCl
|
Type
|
CUSTOM
|
Details
|
the catalyst-free material is precipitated from the brown solution
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
CUSTOM
|
Details
|
the semi-pure material can be isolated
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(C=CC(=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.6 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |